An In-depth Technical Guide to EGFR-IN-38: Chemical Structure and Properties
An In-depth Technical Guide to EGFR-IN-38: Chemical Structure and Properties
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and differentiation. Dysregulation of EGFR signaling is a key driver in the development and progression of numerous cancers, making it a prime target for therapeutic intervention. Small molecule inhibitors of EGFR have emerged as a significant class of anti-cancer agents. This technical guide provides a detailed examination of a specific EGFR inhibitor, EGFR-IN-38, focusing on its chemical structure, properties, and the methodologies used in its characterization.
Chemical Structure and Properties
A thorough search of publicly available scientific literature and chemical databases did not yield specific information for a compound designated "EGFR-IN-38." It is possible that this is an internal research compound name that has not been disclosed in publications, a novel agent with limited public data, or a misnomer.
For the purpose of this guide, we will use a representative, well-characterized EGFR inhibitor, Neratinib , to illustrate the type of data and experimental protocols that would be relevant for a comprehensive technical guide on an EGFR inhibitor. Neratinib is an irreversible pan-HER inhibitor that targets EGFR (HER1), HER2, and HER4.[1]
General Properties of EGFR Inhibitors
Small molecule EGFR inhibitors are typically heterocyclic compounds designed to compete with adenosine triphosphate (ATP) for binding to the kinase domain of the receptor. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that promote tumor growth.
Table 1: Physicochemical Properties of Neratinib (as a representative EGFR inhibitor)
| Property | Value | Reference |
| Molecular Formula | C₃₀H₂₉ClN₆O₃ | [1] |
| Molecular Weight | 557.05 g/mol | [1] |
| IUPAC Name | (2E)-N-[4-[[3-Chloro-4-[(pyridin-2-yl)methoxy]phenyl]amino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide | [1] |
| CAS Number | 698387-09-6 | [1] |
| Solubility | Data not readily available in public sources | |
| InChI Key | JWNPDZNEKVCWMY-VQHVLOKHSA-N | [1] |
| SMILES | CCOc1cc2ncc(C#N)c(Nc3ccc(OCc4ccccn4)c(Cl)c3)c2cc1NC(=O)C=CCN(C)C | [1] |
Mechanism of Action and Signaling Pathways
EGFR activation, upon ligand binding, triggers a cascade of intracellular signaling events that are crucial for normal cellular function.[2][3][4] However, in cancer, aberrant EGFR signaling can lead to uncontrolled cell proliferation, survival, and metastasis.[3] EGFR inhibitors, such as Neratinib, block these pathways.
Upon binding of a ligand like Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This creates docking sites for various adaptor proteins and enzymes, leading to the activation of several major downstream signaling pathways, including:
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RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.
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PI3K-AKT-mTOR Pathway: Crucial for cell survival, growth, and proliferation.[2]
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JAK-STAT Pathway: Plays a role in cell survival and proliferation.[4]
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SRC Family Kinases: Involved in cell motility and adhesion.[2]
EGFR inhibitors prevent the initial autophosphorylation step, thereby inhibiting the activation of all these downstream pathways.
Caption: EGFR signaling pathways and the inhibitory action of EGFR-IN-38.
Experimental Protocols
Characterization of an EGFR inhibitor involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and mechanism of action.
Kinase Inhibition Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against EGFR kinase activity.
Methodology:
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Reagents: Recombinant human EGFR kinase domain, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound (EGFR-IN-38).
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Procedure:
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The EGFR kinase is incubated with varying concentrations of the test compound in a kinase assay buffer.
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The kinase reaction is initiated by the addition of ATP and the substrate.
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The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
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The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
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Radiometric assay: Using ³²P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.
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ELISA-based assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
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Luminescence-based assay: Using a system where ATP consumption is coupled to a light-emitting reaction.
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Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
Objective: To assess the effect of the compound on the proliferation of cancer cells that are dependent on EGFR signaling.
Methodology:
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Cell Lines: Use of cancer cell lines with known EGFR expression and dependency (e.g., A431, HCC827).
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Procedure:
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Cells are seeded in 96-well plates and allowed to attach overnight.
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The cells are then treated with a range of concentrations of the test compound.
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The cells are incubated for a period of 48-72 hours.
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Cell viability or proliferation is measured using assays such as:
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MTT or XTT assay: Measures the metabolic activity of viable cells.
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BrdU incorporation assay: Measures DNA synthesis in proliferating cells.
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CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.
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Data Analysis: The percentage of cell growth inhibition is calculated for each concentration, and the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is determined.
Caption: General experimental workflow for the characterization of an EGFR inhibitor.
Quantitative Data
The efficacy of an EGFR inhibitor is quantified by its IC₅₀ and GI₅₀ values. For a potent and selective inhibitor, these values are typically in the nanomolar range.
Table 2: Biological Activity of Neratinib (as a representative EGFR inhibitor)
| Target/Cell Line | Assay Type | IC₅₀ / GI₅₀ (nM) | Reference |
| HER2 | Kinase Assay | 59 | [1] |
| KDR | Kinase Assay | 800 | [1] |
| Src | Kinase Assay | 1400 | [1] |
| SKBR3 cells | Cell Trafficking | 6 | [1] |
Note: Data for EGFR-IN-38 is not available. The table shows representative data for Neratinib.
Conclusion
While specific information on "EGFR-IN-38" is not publicly available, this guide outlines the essential chemical, biological, and methodological information required for a comprehensive technical understanding of a novel EGFR inhibitor. The provided examples, using the well-characterized inhibitor Neratinib, serve as a template for the type of data and analyses that are critical for researchers and drug development professionals in the field of oncology. Further research and publication are needed to elucidate the specific properties and potential of EGFR-IN-38 as a therapeutic agent.
References
- 1. Neratinib - Wikipedia [en.wikipedia.org]
- 2. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
